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Compound of Interest

Compound Name: alpha-D-Psicopyranose

Cat. No.: B12662786

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the enzyme kinetics of
alpha-D-Psicopyranose, a low-calorie rare sugar with significant potential in the food and
pharmaceutical industries. This document outlines the key enzymes interacting with alpha-D-
Psicopyranose, detailed protocols for kinetic assays, and the known signaling pathways
affected by this molecule.

Introduction

alpha-D-Psicopyranose, also known as D-allulose, is a C-3 epimer of D-fructose.[1] Its low
caloric value and physiological benefits, such as anti-hyperglycemic and anti-hyperlipidemic
effects, have made it a subject of intense research. Understanding the enzymatic interactions
of alpha-D-Psicopyranose is crucial for its application as a functional food ingredient and for
the development of novel therapeutics. The primary enzymes involved in the metabolism and
production of D-psicose are D-psicose 3-epimerase and D-tagatose 3-epimerase.

Key Enzymes Interacting with alpha-D-
Psicopyranose

The study of enzyme kinetics with alpha-D-Psicopyranose primarily focuses on two key
enzymes:
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e D-Psicose 3-Epimerase (DPEase) (EC 5.1.3.30): This enzyme catalyzes the reversible
epimerization of D-fructose to D-psicose at the C-3 position.[1][2] It is highly specific for D-
psicose.[2][3]

o D-Tagatose 3-Epimerase (DTEase) (EC 5.1.3.31): While its primary activity is the
epimerization of D-tagatose to D-sorbose, DTEase from various sources can also catalyze
the interconversion of D-fructose and D-psicose.[4][5]

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters and optimal conditions for D-Psicose 3-
Epimerase and D-Tagatose 3-Epimerase from various microbial sources.

Table 1: Kinetic Parameters of D-Psicose 3-Epimerase (DPEase)

kcat/Km
Enzyme . .
Substrate Km (mM) kcat (min-1) (mM-1 min- Reference
Source 1)

Agrobacteriu
m D-Psicose 29 17,000 586 [6]

tumefaciens

Agrobacteriu
m D-Fructose 140 11,000 78.6 [6]

tumefaciens

Agrobacteriu

D-Psicose - 2381 - [2]
m fabrum
Christensenel
] D-Allulose - - 45 [7]
la minuta

Table 2: Optimal Conditions for D-Psicose 3-Epimerase (DPEase) Activity
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Optimal
Enzyme . Metal lon
Optimal pH Temperature . Reference
Source Requirement
(°C)
Agrobacterium
_ 8.0 50 Mn2+ [6]
tumefaciens
Bacillus sp.
6.0 60 Mn2+ [1]
KCTC 13219
Clostridium
_ - - Mn2+ [3]
scindens
Clostridium
- - Co2+ [3]

cellulolyticum

Table 3: Kinetic Parameters of D-Tagatose 3-Epimerase (DTEase)

Specific Activity
Enzyme Source Substrate Reference
(U/mg)
Caballeronia fortuita D-Allulose 450 £ 2.7 [5]
Caballeronia fortuita D-Fructose 270+ 15 [5]
Caballeronia fortuita D-Tagatose 801+£2.3 [5]

Pseudomonas cichorii D-Psicose

Lower efficiency than 4]
D-tagatose

Table 4: Optimal Conditions for D-Tagatose 3-Epimerase (DTEase) Activity
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Optimal
Enzyme . Metal lon
Optimal pH Temperature . Reference
Source . Requirement
(°C)
Rhodobacter
_ 9.0 40 Mn2+ [8]
sphaeroides
Caballeronia
_ 7.5 65 Co2+ [5]
fortuita
Pseudomonas
. . 7.0-9.0 60 - [4]
cichorii

Experimental Protocols
Protocol 1: Standard Enzyme Assay for D-Psicose 3-

Epimerase (DPEase)

This protocol is adapted from studies on Agrobacterium tumefaciens DPEase.[9]

Materials:

Purified D-Psicose 3-Epimerase

e D-Fructose or D-Psicose substrate solution (e.g., 20 mM in buffer)

e Reaction Buffer: 50 mM EPPS buffer, pH 8.0

e Cofactor Solution: 1 mM MnCI2

e Stopping Solution: 200 mM HCI

o High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar

analysis (e.g., Aminex HPX-87C).

Procedure:

e Enzyme Preparation: Incubate the purified DPEase with 1 mM MnCI2 at 20°C for 4 hours.

Subsequently, dialyze against 50 mM EPPS buffer (pH 8.0) overnight at 4°C to remove
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unbound Mn2+.[9]

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube by combining 500 pL
of the substrate solution with the reaction buffer to a final volume of 950 pL.

Pre-incubation: Pre-incubate the reaction mixture at 50°C for 5 minutes.

Initiation of Reaction: Initiate the reaction by adding 50 pL of the prepared enzyme solution
(e.g., to a final concentration of 0.21 U/mL).[9]

Incubation: Incubate the reaction mixture at 50°C for 10 minutes.

Termination of Reaction: Stop the reaction by adding the stopping solution (HCI) to a final
concentration of 200 mM.[9] Alternatively, the reaction can be stopped by boiling for 10
minutes.[1]

Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. Analyze the
supernatant using HPLC to quantify the amount of D-psicose produced or D-fructose
consumed.

Calculation of Enzyme Activity: One unit of DPEase activity is defined as the amount of
enzyme that produces 1 umol of D-psicose per minute under the specified conditions.

Protocol 2: Standard Enzyme Assay for D-Tagatose 3-
Epimerase (DTEase)

This protocol is a general procedure based on studies of DTEase from various sources.[7]

Materials:

Purified D-Tagatose 3-Epimerase
D-Fructose or D-Tagatose substrate solution (e.g., 50 g/L in buffer)
Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.5

Cofactor Solution: 1 mM CoClI2 or MnCI2 (depending on the specific enzyme)
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o Stopping Solution: Boiling water bath or acid solution

o HPLC system for sugar analysis.

Procedure:

Reaction Setup: In a final volume of 1 mL, combine the reaction buffer, substrate solution,
and cofactor solution.

e Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 65°C for
Caballeronia fortuita DTEase) for 5 minutes.

e Initiation of Reaction: Add a known amount of purified DTEase (e.g., 0.5 uM) to initiate the
reaction.[7]

 Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal
temperature.

o Termination of Reaction: Terminate the reaction by placing the reaction tube in a boiling
water bath for 10 minutes.

o Analysis: After centrifugation to remove any precipitate, analyze the supernatant by HPLC to
guantify the product (e.g., D-psicose or D-sorbose).

o Calculation of Enzyme Activity: One unit of enzyme activity is defined as the amount of
enzyme that catalyzes the formation of 1 pmol of product per minute under the specified
assay conditions.[7]

Signaling Pathways and Experimental Workflows
D-Psicose Regulation of Lipid Metabolism

D-psicose has been shown to regulate lipid metabolism, thereby exhibiting anti-obesity effects.
It achieves this by modulating the expression of key genes involved in lipogenesis and fatty
acid oxidation.[10][11]
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Caption: D-Psicose regulation of lipid metabolism pathways.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of an
enzyme that interacts with alpha-D-Psicopyranose.
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Caption: Workflow for enzyme kinetic analysis.

Conclusion

The study of enzyme kinetics with alpha-D-Psicopyranose is essential for harnessing its full
potential in various applications. The protocols and data presented here provide a solid
foundation for researchers to investigate the interactions of this rare sugar with key enzymes.
Further research may focus on discovering and engineering novel enzymes with improved
efficiency and stability for the production of alpha-D-Psicopyranose, as well as elucidating its
broader metabolic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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psicopyranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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